molecular formula C12H18O3 B3016001 1-(2,4-Diethoxyphenyl)ethanol CAS No. 1078611-21-8; 1141669-81-9

1-(2,4-Diethoxyphenyl)ethanol

Cat. No.: B3016001
CAS No.: 1078611-21-8; 1141669-81-9
M. Wt: 210.273
InChI Key: HLEWKJICLMIORG-UHFFFAOYSA-N
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Description

1-(2,4-Diethoxyphenyl)ethanol (CAS 1141669-81-9) is an aromatic alcohol with the molecular formula C₁₂H₁₈O₃ and a molecular weight of 210.27 g/mol . Its structure features a phenyl ring substituted with two ethoxy groups at the 2- and 4-positions and a hydroxymethyl (-CH₂OH) group at the benzylic position. Key physicochemical properties include:

  • LogP: 2.537 (indicating moderate lipophilicity)
  • Polar Surface Area (PSA): 38.69 Ų
  • Hydrogen bond donors/acceptors: 1/3
  • Melting point and solubility: While explicit data are unavailable, its LogP suggests solubility in organic solvents like ethanol or ethyl acetate, analogous to structurally related compounds (e.g., paracetamol in ).

The compound’s reactivity is influenced by the electron-donating ethoxy groups, which enhance the aromatic ring’s stability toward electrophilic substitution.

Properties

IUPAC Name

1-(2,4-diethoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-4-14-10-6-7-11(9(3)13)12(8-10)15-5-2/h6-9,13H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLEWKJICLMIORG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C(C)O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Comparison of Diethoxy-Substituted Ethanol/Ethanone Derivatives

Compound Name Molecular Formula Substituent Positions Functional Group Molecular Weight Key Properties/Applications References
1-(2,4-Diethoxyphenyl)ethanol C₁₂H₁₈O₃ 2,4-diethoxy Primary alcohol 210.27 Moderate LogP (2.54); synthetic intermediate
1-(2,4-Diethoxyphenyl)ethanone C₁₂H₁₆O₃ 2,4-diethoxy Ketone 208.25 Higher reactivity (e.g., nucleophilic additions); used in UV-active intermediates
1-(3,4-Diethoxyphenyl)ethanol C₁₂H₁₈O₃ 3,4-diethoxy Primary alcohol 210.27 Enhanced electron donation at para-position; potential antispasmodic activity (e.g., Drotaverine analog in )
2-(3,4-Diethoxyphenyl)-1-(2-ethoxy-4,6-dihydroxyphenyl)ethanone C₂₀H₂₄O₆ 3,4-diethoxy (phenyl A); 2-ethoxy-4,6-dihydroxy (phenyl B) Ketone + phenolic -OH 360.40 Higher polarity (PSA ~94 Ų); antioxidant or ligand for metal coordination

Key Observations :

  • Substituent Position : 2,4-diethoxy substitution (meta/para) creates steric hindrance and electronic effects distinct from 3,4-diethoxy (ortho/para). For example, 3,4-diethoxy derivatives (e.g., Drotaverine in ) are more planar, favoring π-π stacking in crystal structures .
  • Functional Groups: The ketone in 1-(2,4-Diethoxyphenyl)ethanone () is more reactive than the alcohol in this compound, enabling use in condensation reactions (e.g., Claisen-Schmidt).

Key Findings :

  • Reduction vs. Oxidation: The ethanol derivative is typically synthesized by reducing the corresponding ketone (), whereas ketones are prepared via Friedel-Crafts acylation ().
  • Biodegradation : Diethoxy-substituted lignin analogs () undergo oxidative cleavage by fungi (e.g., Phanerochaete), suggesting environmental persistence varies with substitution patterns.

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